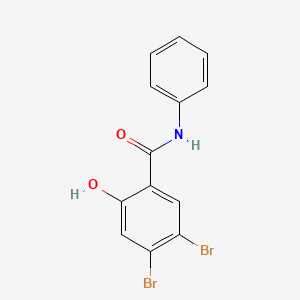

4,5-Dibromosalicylanilide

Description

Historical Investigations and Early Research Trajectories

The initial foray into the scientific study of 4,5-Dibromosalicylanilide began in the mid-20th century. Research during the 1950s and 1960s was primarily driven by the search for new anti-infective agents. smolecule.com Investigators explored its efficacy against a variety of bacterial and fungal pathogens. smolecule.com These early studies positioned the compound as a potential antimicrobial agent, leading to its inclusion in products like antiseptic soaps. aosis.co.zafindlaw.com

A significant area of early research was its application in veterinary medicine as an anthelmintic. Studies in the 1970s, for instance, investigated its use in sheep to control parasitic worms. publish.csiro.au Research from this era also delved into the metabolism of this compound. A 1981 study in rats, for example, examined its disposition and metabolic fate following oral administration, finding that only about 11% of the dose was absorbed and was subsequently excreted as glucuronide and sulphate conjugates. nih.govmdpi.com However, concerns over issues like photosensitization ultimately limited its widespread clinical and commercial use. findlaw.com

Contemporary Academic Relevance and Research Landscape

Despite its limited clinical application, this compound continues to be a subject of academic inquiry. Current research has shifted towards understanding its fundamental chemical properties and exploring new potential applications. Scientists are investigating its specific mechanisms of action to potentially inform the development of new therapeutic agents. smolecule.com

One area of modern research is its potential activity against emerging and multidrug-resistant pathogens, exploring whether its structural framework could be repurposed for new antimicrobials. smolecule.com Furthermore, its chemical and structural properties are under continued investigation to develop new synthetic methods and understand its interactions with other molecules. smolecule.com

Another avenue of contemporary research involves its effects on botanical systems. Studies have examined the photosynthesis-inhibiting activity of salicylanilide (B1680751) derivatives, including brominated variants, in spinach chloroplasts. iaea.orgnih.gov This research aims to understand how these compounds interact with the photosynthetic apparatus, which could have implications for the development of herbicides. iaea.org

Research Findings on this compound

| Research Area | Key Findings | Year of Study | Organism/System Studied |

|---|---|---|---|

| Antimicrobial Activity | Investigated for effectiveness against various bacterial and fungal strains. smolecule.com | 1950s-1960s | Bacteria and Fungi |

| Anthelmintic Activity | Administered to sheep as part of a brominated anilide preparation to study residues. publish.csiro.au | 1972 | Merino Sheep |

| Metabolism | Approximately 11% of an oral dose is absorbed and excreted as glucuronide and sulphate conjugates. nih.govmdpi.com | 1981 | Rats |

| Photosynthesis Inhibition | Studied for its ability to inhibit photosynthetic electron transport. iaea.orgnih.gov | - | Spinach Chloroplasts |

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-hydroxy-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NO2/c14-10-6-9(12(17)7-11(10)15)13(18)16-8-4-2-1-3-5-8/h1-7,17H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQGPXRZRKLYEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066999 | |

| Record name | Benzamide, 4,5-dibromo-2-hydroxy-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24556-64-7 | |

| Record name | 4,5-Dibromosalicylanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24556-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024556647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4,5-dibromo-2-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4,5-dibromo-2-hydroxy-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromosalicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIBROMOSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9132GM66H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 4,5 Dibromosalicylanilide

Established Synthetic Pathways for 4,5-Dibromosalicylanilide

The conventional synthesis of this compound typically involves the condensation of 4,5-dibromosalicylic acid with an appropriate aniline (B41778). A common method is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the aniline.

A foundational approach to synthesizing dihalogenated salicylanilides begins with the corresponding dihalogenated salicylic (B10762653) acids. For instance, novel salicylanilides with two halogen atoms on the salicylic part have been synthesized and characterized. nih.gov This process generally involves the reaction of 4,5-dihalogenated salicylic acid with an aniline derivative in the presence of a coupling agent or after converting the salicylic acid to its acid chloride.

The reaction can be summarized as follows: 4,5-Dibromosalicylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form 4,5-dibromosalicyl-acyl chloride. This intermediate is then reacted with an aniline to yield the final this compound product. The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction.

| Reactant 1 | Reactant 2 | Reagent | Product |

| 4,5-Dibromosalicylic acid | Aniline | Thionyl chloride (SOCl₂) | This compound |

| 4,5-Dibromosalicylic acid | Aniline | Phosphorus pentachloride (PCl₅) | This compound |

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry has introduced more efficient and environmentally benign methods for amide bond formation, which can be applied to the synthesis of this compound. These advanced approaches often involve one-pot procedures and catalytic systems that avoid the use of harsh reagents.

One such advanced method is the direct amidation of salicylic acid with aromatic amines under microwave irradiation in the presence of phosphorus trichloride. tandfonline.comtandfonline.com This one-pot synthesis offers several advantages over conventional methods, including operational simplicity, good yields, and significantly reduced reaction times. tandfonline.comtandfonline.com While this method has been demonstrated for salicylanilides in general, its application to the synthesis of this compound is a logical extension.

Contemporary strategies for amide bond formation also include various catalytic methods. eui.eu These can involve the use of coupling agents that activate the carboxylic acid in situ, facilitating the reaction with the amine under mild conditions. nih.gov Flow chemistry has also emerged as a powerful tool for amide bond synthesis, allowing for precise control over reaction parameters and often leading to higher yields and purity. nih.gov

A metal-free denitrogenative sulfonylation reaction of 1,2,3-benzotriazin-4(3H)-ones has been developed as an alternative route to salicylanilide (B1680751) derivatives. acs.org This protocol is operationally simple and demonstrates broad substrate scope, offering a potential pathway to synthesize modified 4,5-dibromosalicylanilides. acs.org

| Method | Key Features | Potential Advantages |

| Microwave-assisted synthesis | Use of microwave irradiation, one-pot reaction | Reduced reaction time, operational simplicity, good yields tandfonline.comtandfonline.com |

| Catalytic amide bond formation | In situ activation of carboxylic acid | Milder reaction conditions, higher efficiency eui.eunih.gov |

| Flow chemistry | Continuous reaction process | Precise control, improved yield and purity nih.gov |

| Denitrogenative sulfonylation | Metal-free reaction from 1,2,3-benzotriazin-4(3H)-ones | Simple execution, broad substrate scope acs.org |

Derivatization Strategies and Analogue Synthesis

The derivatization of the this compound scaffold is crucial for exploring structure-activity relationships and developing new compounds with enhanced biological properties. Modifications can be made to the salicylic acid moiety, the aniline ring, or the amide linker.

Recent studies have focused on synthesizing a variety of salicylanilide derivatives to investigate their anticancer properties. acs.org For example, new salicylanilide esters have been synthesized by reacting salicylanilides with 4-formylbenzoic acid in the presence of a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC). acs.org These derivatives can be further conjugated with peptides to improve their delivery to target cells. acs.org Temporarily masking the hydroxy group of salicylanilides through derivatization can lead to improved physicochemical properties, better internalization, and higher activity. acs.org

The synthesis of analogues often involves starting with different substituted anilines or modified salicylic acids. For instance, the synthesis of novel 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrates a multi-step synthetic route starting from substituted anilines to create complex heterocyclic structures. mdpi.com Similarly, the synthesis of combretastatin (B1194345) A-4 analogues, which share some structural similarities with salicylanilides, involves multi-step procedures including Perkin's condensation and subsequent esterification or amidation reactions. mdpi.com

Derivatization is not limited to the core structure. Functional groups on the molecule can be targeted for modification. For example, new derivatization reagents have been developed for the analysis of carboxylic acids using techniques like HPLC-MS. nih.govnih.gov These strategies could potentially be adapted to modify the carboxylic acid group of 4,5-dibromosalicylic acid before its condensation with anilines, leading to a wider range of analogues.

| Derivatization Strategy | Example | Purpose |

| Esterification of the phenolic hydroxyl group | Reaction with 4-formylbenzoic acid | Improve physicochemical properties and activity acs.org |

| Conjugation to peptides | Linking to oligotuftsins | Enhance cellular uptake and targeting acs.org |

| Variation of the aniline moiety | Use of different substituted anilines | Explore structure-activity relationships mdpi.com |

| Modification of the salicylic acid backbone | Synthesis from modified salicylic acid precursors | Create novel analogues with different substitution patterns |

Biological Activities and Mechanistic Elucidation

Antimicrobial Activity Studies

Halogenated salicylanilides have demonstrated a broad spectrum of antimicrobial properties, encompassing antibacterial, antifungal, and antiviral activities.

Studies on various salicylanilide (B1680751) derivatives have revealed significant antibacterial activity, particularly against Gram-positive bacteria. This includes efficacy against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial action is less pronounced against Gram-negative bacteria.

The minimum inhibitory concentrations (MICs) for some salicylanilide derivatives against Gram-positive bacteria have been reported to be in the low micromolar range, indicating potent activity. For instance, certain salicylanilide benzoates and 4-(trifluoromethyl)benzoates have shown MICs as low as 0.49 to 0.98 µmol/L against strains of Staphylococcus aureus, including MRSA. nih.govmdpi.commdpi.com The mechanism of action is thought to involve the disruption of bacterial cell envelopes. researchgate.net

Table 1: Representative Antibacterial Activity of Salicylanilide Derivatives

| Bacterial Strain | Compound Type | MIC Range (µmol/L) |

|---|---|---|

| Staphylococcus aureus | Salicylanilide benzoates | ≥ 0.98 |

| MRSA | Salicylanilide 4-(trifluoromethyl)benzoates | ≥ 0.49 |

| Enterococcus faecalis | Salicylanilide derivatives | ≤ 50 |

| Escherichia coli | Salicylanilide derivatives | Generally higher/less effective |

| Pseudomonas aeruginosa | Salicylanilide derivatives | Generally higher/less effective |

Note: This table presents data for various salicylanilide derivatives and is intended to be representative of the potential activity of 4,5-Dibromosalicylanilide.

The antifungal properties of salicylanilides have also been documented, with studies indicating a differential efficacy against various fungal species. Generally, molds appear to be more susceptible to these compounds than yeasts. The antifungal activity of salicylanilide benzoates has been noted as being significantly lower than their antibacterial activity. nih.govmdpi.com

For some salicylanilide 4-(trifluoromethyl)benzoates, antifungal activity has been observed, particularly against molds, with MICs reported to be ≥ 0.49 µmol/L. nih.gov The specific efficacy of this compound against a broad spectrum of fungi has not been extensively detailed in the available literature.

Table 2: Representative Antifungal Activity of Salicylanilide Derivatives

| Fungal Type | Compound Type | MIC Range (µmol/L) |

|---|---|---|

| Molds | Salicylanilide 4-(trifluoromethyl)benzoates | ≥ 0.49 |

| Yeasts (Candida spp.) | Salicylanilide benzoates | Generally higher/less effective |

Note: This table presents data for various salicylanilide derivatives and is intended to be representative of the potential activity of this compound.

Salicylanilides as a class have demonstrated a wide range of antiviral potencies. nih.gov For example, the related compound niclosamide (B1684120) has been shown to affect coronaviruses. Other salicylanilides and salicylamides have been investigated for their ability to inhibit the HIV virus by targeting enzymes such as HIV-1 integrase or reverse transcriptase. nih.gov Furthermore, the Hepatitis C virus is another potential target, with salicylanilides possibly acting on the NS3 protease and NS5B RNA polymerase. nih.gov Specific antiviral investigations focusing solely on this compound are not extensively documented.

Antiparasitic Activity Investigations

The most well-established biological activity of halogenated salicylanilides is their efficacy against a variety of parasites, including helminths and protozoa.

Halogenated salicylanilides are a significant group of anthelmintic compounds used in veterinary medicine. nih.govnih.gov They are particularly effective against haematophagous (blood-feeding) helminths. Commercially available drugs such as closantel (B1026) and rafoxanide (B1680503) are used extensively for the control of Haemonchus spp. and Fasciola spp. in livestock. nih.govnih.gov Niclosamide, another salicylanilide, is widely used for treating cestode (tapeworm) infections. nih.govnih.gov

The mode of action of these compounds as anthelmintics involves the uncoupling of oxidative phosphorylation in the parasite's mitochondria, leading to a disruption of their energy metabolism. The efficacy of these compounds is often linked to their pharmacokinetic properties, including high plasma protein binding, which allows for sustained exposure to blood-feeding parasites. nih.gov

Table 3: Spectrum of Anthelmintic Activity for Halogenated Salicylanilides

| Parasite Type | Target Examples | Efficacy |

|---|---|---|

| Nematodes (Roundworms) | Haemonchus contortus | High |

| Trematodes (Flukes) | Fasciola hepatica | High |

| Cestodes (Tapeworms) | Various species | High (Niclosamide) |

Note: This table summarizes the activity of the halogenated salicylanilide class of compounds.

Certain salicylamide (B354443) derivatives, such as nitazoxanide, are utilized for the treatment of protozoal infections. nih.gov The broader class of salicylanilides has been investigated for activity against various protozoan parasites. For instance, some N-phenylbenzamide bisguanidines, which share a structural scaffold with salicylanilides, have shown low nanomolar IC50 values against Trypanosoma brucei. nih.gov

Specific studies detailing the antiprotozoal efficacy and spectrum of this compound are limited. However, the known activity of related compounds suggests potential for this line of investigation.

Table 4: Representative Antiprotozoal Activity of Salicylanilide-Related Compounds

| Protozoan Parasite | Compound Type | IC50 Range |

|---|---|---|

| Trypanosoma brucei rhodesiense | N-phenylbenzamide bisguanidines | Low nanomolar |

| Plasmodium falciparum | N-phenylbenzamide bisguanidines | Submicromolar |

Note: This table presents data for compounds structurally related to salicylanilides and is intended to be indicative of potential areas of activity.

Molecular Mechanisms of Action

The biological activities of this compound are underpinned by specific molecular mechanisms that primarily target cellular energy metabolism. The following sections detail the established and proposed pathways through which this compound exerts its effects.

Uncoupling of Oxidative Phosphorylation

The principal and most well-documented mechanism of action for this compound, and salicylanilides in general, is the uncoupling of oxidative phosphorylation in mitochondria. cutm.ac.innih.gov This process disrupts the critical link between the electron transport chain (ETC) and the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. cutm.ac.inresearchgate.net

Weakly acidic uncouplers like this compound act as protonophores. cutm.ac.inresearchgate.net They are lipophilic molecules that can transport protons (H+) across the otherwise impermeable inner mitochondrial membrane. cutm.ac.inresearchgate.net The process involves the compound picking up a proton from the intermembrane space, diffusing across the inner membrane, and releasing the proton into the mitochondrial matrix. This action dissipates the proton motive force (the electrochemical gradient of protons) that is essential for ATP synthase to produce ATP. cutm.ac.innih.gov

The key characteristics required for this uncoupling activity include an acid-dissociable group, a bulky hydrophobic moiety, and a strong electron-withdrawing group. cutm.ac.innih.gov In this compound, the phenolic hydroxyl group serves as the acid-dissociable proton carrier, while the brominated phenyl rings contribute to its lipophilicity and electron-withdrawing nature, enhancing its protonophoric efficiency. researchgate.net This delocalization of the negative charge on the phenolate (B1203915) anion within the hydrophobic membrane is crucial for its potent uncoupling effect. cutm.ac.innih.gov

By uncoupling these processes, the energy generated from the oxidation of substrates in the ETC is not captured in the form of ATP but is instead dissipated as heat. wikipedia.org While the electron transport chain continues to function, and oxygen consumption may even increase, the cell's ability to generate ATP is severely compromised. wikipedia.org

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Acts as a protonophore, transporting H+ across the inner mitochondrial membrane. | cutm.ac.inresearchgate.net |

| Effect on Proton Motive Force | Dissipates the proton gradient and electrical potential (membrane potential). | cutm.ac.innih.gov |

| Impact on ATP Synthesis | Inhibits ATP production by ATP synthase without directly inhibiting the enzyme or the electron transport chain. | cutm.ac.innih.gov |

| Energy Conversion | Energy from substrate oxidation is released as heat instead of being stored in ATP. | wikipedia.org |

Disruption of Cellular Membranes

There is no specific scientific evidence from the provided search results to suggest that this compound's primary mechanism of action involves the physical disruption of cellular membranes. Its activity is more specifically attributed to its protonophoric action within the mitochondrial membrane rather than a general lytic or disruptive effect on the plasma membrane.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Efficacy

SAR studies on the salicylanilide (B1680751) scaffold have revealed several structural components that are crucial for their biological efficacy. The basic structure consists of a salicylic (B10762653) acid ring (often referred to as the A ring) linked to an aniline (B41778) ring (B ring) via an amide bond. aosis.co.za The integrity and specific features of each of these components play a vital role.

A primary determinant for the activity of salicylanilides is the presence of a free phenolic hydroxyl (-OH) group at the 2-position of the salicylic acid ring. nih.gov Research has shown that the removal of this hydroxyl group leads to a complete loss of activity, highlighting its essential role. nih.gov This group is a characteristic feature of the salicyl moiety. nih.gov

The amide linker (-CONH-) connecting the two aromatic rings is another critical element. Its presence is a characteristic of many photosynthesis-inhibiting herbicides. mdpi.comresearchgate.net The conformation at the amide bond can be influenced by substituents, which in turn affects biological activity. nih.gov The two aromatic rings of the salicylanilide are typically co-planar or nearly co-planar. aosis.co.za

Impact of Substituent Groups on Activity Profiles

The type and position of substituent groups on both the salicylic acid and aniline rings profoundly modulate the biological activity of salicylanilides. The electronic and lipophilic properties of these substituents are key factors.

Substituents on the Salicylic Acid (A) Ring: The presence of electron-withdrawing groups on the salicylic acid ring is generally considered essential for potent activity. aosis.co.zanih.govresearchgate.net In the case of 4,5-Dibromosalicylanilide, the two bromine atoms at positions 4 and 5 serve as these necessary electron-withdrawing substituents.

Studies on related compounds have shown that substituting the 5-position with other halogens like fluorine, chlorine, or iodine results in only minor changes in potency. nih.gov This suggests that the primary requirement at this position is a weak electron-withdrawing group. nih.gov However, simply having a strong electron-withdrawing group is not always sufficient, as demonstrated by the inactivity of a 5-nitro analog, indicating that other factors are also at play. nih.gov An unsubstituted salicylic acid ring results in a complete lack of activity. nih.gov

Substituents on the Anilide (B) Ring: The nature of the anilide ring substituent is also critical. Potency in this part of the molecule is largely driven by the presence of electron-withdrawing groups. nih.gov For instance, in antitubercular salicylanilides, installing a single trifluoromethyl group at the para-position enhanced potency, while moving it to the ortho-position led to a loss of activity, possibly due to conformational changes at the amide bond. nih.gov The presence of hydrophobic groups on the anilide ring has been identified as important for optimal activity against bacterial two-component regulatory systems. acs.orgresearchgate.net

Lipophilicity, often influenced by substituents, also plays a complex role. In one study on salicylanilides with 2-alkoxy groups, activity related to the inhibition of photosynthetic electron transport (PET) decreased as lipophilicity and substituent bulkiness increased. mdpi.com Conversely, for other groups of compounds, an increase in lipophilicity was found to positively influence PET-inhibiting activity, suggesting that the relationship is highly dependent on the specific substitution pattern. mdpi.com

| Compound Modification | Effect on Activity | Key Takeaway |

|---|---|---|

| Unsubstituted A ring (removal of 2-OH and 5-Cl) | Complete loss of activity | Substituents on the A ring are necessary. |

| Removal of 2-hydroxy group | Complete loss of activity | The phenolic hydroxyl group is essential for activity. |

| Removal of 5-chloro substituent | Small (2-4 fold) drop in potency | A halogen at position 5 contributes to, but is not absolutely essential for, high potency. |

| Substitution of 5-Cl with F, Br, or I | Small (2-fold) changes in potency | A weak electron-withdrawing group at position 5 is generally required. |

| Substitution with 5-nitro group | Inactive | A strong electron-withdrawing group alone does not guarantee activity. |

| Compound Modification (Relative to 3,5-bis(trifluoromethyl)aniline) | Effect on Activity | Key Takeaway |

|---|---|---|

| Removal of both trifluoromethyl groups | 4-8 fold decrease in potency | Electron-withdrawing groups on the B ring are important for potency. |

| Removal of one trifluoromethyl group | Slight effect on activity | The degree of electron withdrawal influences potency. |

| Single trifluoromethyl group at para-position | Slight enhancement in potency | The position of the substituent is critical. |

| Single trifluoromethyl group at ortho-position | 4-8 fold loss in activity | Steric or conformational effects at the amide linker can negatively impact activity. |

Computational Approaches to SAR Prediction

Computational chemistry offers powerful tools to accelerate drug discovery by predicting the biological activity of novel compounds and rationalizing observed SAR data. nih.gov These methods are broadly categorized into structure-based and ligand-based approaches. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that attempt to correlate the structural or physicochemical properties of a group of molecules with their biological activity. ijpsr.com For salicylanilides, QSAR studies have been used to connect properties like the hydrophobicity (lipophilicity) and electronic parameters (e.g., Hammett constant σ) of substituents with activities such as the inhibition of photosynthetic oxygen evolution. mdpi.comresearchgate.net These models help in understanding which properties are most influential and can be used to predict the activity of newly designed molecules. ijpsr.com

Molecular Docking and Structure-Based Design: When the three-dimensional structure of the biological target (like an enzyme or receptor) is known, structure-based methods like molecular docking can be employed. nih.govuneb.br Docking programs predict the preferred orientation and binding affinity of a ligand (e.g., a salicylanilide derivative) within the target's binding site. uneb.br This allows researchers to visualize potential interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. researchgate.net For example, docking studies have been used to investigate the binding of salicylanilide-related compounds to their target proteins, providing insights into the molecular basis of their activity. mdpi.com These computational studies help refine SAR hypotheses and guide the design of new analogs with improved potency by optimizing their fit within the target's active site. mdpi.com The process involves evaluating numerous possible binding poses and using scoring functions to rank them, though the balance between accuracy and computational time is a key consideration. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Analysis Techniques (e.g., FT-IR, NMR, UV-Vis)

Spectroscopic techniques are fundamental in determining the functional groups and electronic properties of 4,5-Dibromosalicylanilide.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. bruker.comlibretexts.org The FT-IR spectrum of a related compound, 3,5-dibromosalicylaldehyde, shows characteristic absorption bands that can be compared to those expected for this compound. For instance, the presence of hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups in this compound would give rise to distinct peaks in the IR spectrum. The technique is advantageous for its speed and ability to analyze various sample types, including solids and liquids. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure by probing the magnetic properties of atomic nuclei. organicchemistrydata.org Both ¹H and ¹³C NMR are utilized for the characterization of salicylanilide (B1680751) derivatives. sciforum.netcore.ac.uk In the ¹H NMR spectrum of a similar compound, 3,5-dibromosalicylic acid, distinct signals corresponding to the aromatic protons and the hydroxyl proton can be observed. chemicalbook.com For this compound, the ¹H NMR spectrum would provide information on the chemical environment of each proton, while ¹³C NMR would reveal the number and types of carbon atoms in the molecule. Quantitative NMR (qNMR) can also be used for determining the purity of the compound by integrating the signals of the analyte against a known internal standard. ox.ac.uk

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.orgmsu.edu The UV-Vis spectrum is influenced by the molecular structure and the solvent used. For example, studies on related compounds have shown that the absorption maxima can shift depending on the polarity of the solvent. physchemres.org This technique is useful for both qualitative and quantitative analysis of compounds in solution. libretexts.org The Beer-Lambert law is a fundamental principle behind this spectroscopic method. libretexts.org

Table 1: Key Spectroscopic Data for Salicylanilide Derivatives

| Spectroscopic Technique | Characteristic Features | Reference |

| FT-IR | Identification of functional groups like -OH, C=O, N-H through characteristic vibrational frequencies. bruker.compressbooks.pub | bruker.compressbooks.pub |

| ¹H NMR | Provides information on the chemical environment and connectivity of protons in the molecule. sciforum.netchemicalbook.com | sciforum.netchemicalbook.com |

| ¹³C NMR | Reveals the number and types of carbon atoms, aiding in the confirmation of the carbon skeleton. core.ac.uk | core.ac.uk |

| UV-Vis | Characterizes electronic transitions within the molecule, with absorption maxima sensitive to the molecular structure and solvent. physchemres.orgresearchgate.net | physchemres.orgresearchgate.net |

Crystallographic Studies

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.comlibretexts.org This method involves diffracting X-rays off a single crystal of the compound to produce a unique diffraction pattern. libretexts.org Mathematical analysis of this pattern reveals the precise coordinates of each atom in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions. rigaku.comscispace.com The resulting crystal structure offers a detailed view of the molecule's conformation and how it packs in the solid state. scispace.com

Advanced Characterization for Structural Elucidation

For a comprehensive understanding of the structure of this compound, advanced characterization techniques are often employed. These methods provide a deeper level of structural detail that complements the information obtained from standard spectroscopic and crystallographic analyses.

Techniques such as tandem mass spectrometry can provide detailed sequencing analysis, while computational methods like Density Functional Theory (DFT) can be used to calculate and predict molecular geometries, vibrational frequencies, and electronic spectra. physchemres.orgresearchgate.netmdpi.com These computational predictions can then be compared with experimental data to validate the proposed structure. The combination of various analytical techniques, including chromatography coupled with spectroscopy (e.g., GC-MS), allows for the separation and identification of the compound and any potential impurities. semanticscholar.org These advanced methods are crucial for a complete and unambiguous structural characterization. taylorfrancis.com

Computational Chemistry and Theoretical Studies

Molecular Docking Investigations of Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.netopenaccessjournals.commdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the molecular mechanism of action of a ligand. researchgate.netamericanpharmaceuticalreview.com The process involves predicting the conformation, position, and orientation of the ligand within the binding site and estimating the binding affinity using scoring functions. openaccessjournals.comamericanpharmaceuticalreview.com

For the salicylanilide (B1680751) class of compounds, molecular docking studies have explored their interactions with a variety of protein targets, suggesting their potential as inhibitors in several therapeutic areas. The brominated salicylanilide scaffold is recognized for its antimicrobial properties and is believed to act by disrupting cellular membranes and inhibiting essential enzymes.

Key protein targets for salicylanilide derivatives that have been investigated through molecular docking include:

Bacterial Enzymes: Salicylanilides have been docked against bacterial targets like two-component regulatory systems (TCS), which are crucial for bacterial virulence and survival. acs.org Studies have shown that electron-withdrawing substituents on the salicyloyl ring and hydrophobic groups on the anilide ring are important for activity. acs.org

Mycobacterium tuberculosis Targets: As potent antitubercular agents, salicylanilides have been modeled against various mycobacterial enzymes. nih.govresearchgate.net These studies help in understanding the structural requirements for potent inhibition.

Cholinesterases: Certain salicylanilide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.comnih.gov Docking studies reveal potential binding modes within the active sites of these enzymes. nih.gov

The general binding mode of salicylanilides often involves hydrogen bonds formed by the phenolic hydroxyl and amide groups, while the substituted phenyl rings engage in hydrophobic and van der Waals interactions with the receptor's binding pocket. americanpharmaceuticalreview.com For 4,5-Dibromosalicylanilide, the two bromine atoms would be expected to enhance hydrophobic interactions and potentially form halogen bonds, contributing to binding affinity.

Table 1: Potential Protein Receptors for Salicylanilide Derivatives Investigated by Molecular Docking

| Receptor Target Class | Specific Example(s) | Therapeutic Area | Key Findings from Docking Studies |

|---|---|---|---|

| Bacterial Signal Transduction | Two-Component Systems (e.g., KinA/Spo0F) | Antibacterial | Importance of hydrophobic and electron-withdrawing groups for activity. acs.org |

| Mycobacterial Enzymes | Isocitrate Lyase, Methionine Aminopeptidase | Antitubercular | Identification of key interactions for enzyme inhibition. researchgate.net |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases | Interaction with both catalytic and peripheral anionic sites of AChE. mdpi.comnih.gov |

| Viral Proteins | Glycoprotein D (HSV-1) | Antiviral | Identification of lead compounds targeting viral entry. rowan.edu |

| Cancer-related Kinases | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Anticancer | Salicylanilides may mimic the pyrimidine (B1678525) ring of known quinazoline (B50416) inhibitors. nih.gov |

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.irrsc.org The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com

DFT studies on salicylanilide derivatives provide insights into their structural and electronic characteristics. researchgate.netresearchgate.netmdpi.com For instance, DFT calculations have been used to analyze the molecular geometry and vibrational spectra of halogenated salicylanilide derivatives, showing good agreement with experimental data. researchgate.net

The electronic properties of a molecule, as determined by DFT, can help explain its biological activity. A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive and can more easily engage in charge-transfer interactions with a biological receptor. mdpi.com In the case of this compound, the electron-withdrawing nature of the bromine atoms would be expected to influence the electron distribution across the molecule and affect its HOMO-LUMO energies.

Table 2: Representative Electronic Properties of a Halogenated Salicylanilide Derivative Calculated by DFT (Note: This is a representative example, as specific DFT data for this compound is not readily available. The values are illustrative of the class of compounds.)

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.5 to -2.5 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO); indicates chemical reactivity. | 4.0 to 5.5 |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. | 6.5 to 7.5 |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. | 1.5 to 2.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. diva-portal.org These models use statistical methods, such as multiple linear regression, to establish a correlation between calculated molecular descriptors (physicochemical, electronic, or steric properties) and the observed activity. diva-portal.orgnih.gov QSAR is a key tool in drug design for predicting the activity of untested compounds and for optimizing lead structures. nih.govnih.gov

Numerous QSAR studies have been conducted on salicylanilide derivatives, particularly for their antitubercular activity. nih.govnih.govebi.ac.uk These studies aim to identify the key molecular features that govern the potency against Mycobacterium tuberculosis. The general form of a QSAR model is an equation where the biological activity is a function of one or more molecular descriptors. diva-portal.org

For antitubercular salicylanilides, QSAR models have highlighted the importance of:

Electronic Properties: The presence of electron-withdrawing groups on the aniline (B41778) ring often enhances activity. nih.gov

Lipophilicity: A specific range of lipophilicity is often required for optimal activity, balancing cell penetration with solubility.

Steric Factors: The size and shape of the substituents on both aromatic rings can influence binding to the target.

A typical QSAR study involves calculating a wide range of descriptors for a series of compounds and then using statistical techniques to select the most relevant ones to build a predictive model. The predictive power of the model is then validated using internal and external sets of compounds. nih.govnih.gov

Table 3: Example of Descriptors Used in QSAR Models for Salicylanilides

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges | Describes the electronic distribution and polarity of the molecule. |

| Thermodynamic | Heat of Formation | Relates to the energetic stability of the compound. |

| Topological | Connectivity Indices | Encodes information about the size, shape, and branching of the molecule. |

| Lipophilicity | LogP | Measures the hydrophobicity of the molecule, affecting membrane permeability. |

Predictive Modeling for Biological Activities

One such approach is the use of software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structure of a compound. The prediction is based on a comparison of the input structure with a large database of active compounds. nih.gov For a compound like this compound, such a prediction could suggest potential activities beyond those already established, guiding future experimental research.

These predictive models are becoming increasingly important in toxicology to forecast adverse effects and in drug repurposing to find new uses for existing compounds. nih.govnih.gov By analyzing the structural features of this compound, these models can generate a probability profile for various biological effects, from pharmacotherapeutic actions to potential toxicity.

Table 4: Categories of Biological Activities Predicted by Computational Models

| Activity Category | Description | Relevance for this compound |

|---|---|---|

| Pharmacotherapeutic Effects | Prediction of potential therapeutic uses (e.g., antibacterial, antifungal, anticancer). | Guides screening efforts towards the most probable applications. |

| Mechanism of Action | Prediction of molecular mechanisms (e.g., enzyme inhibition, receptor antagonism). | Helps in elucidating how the compound exerts its biological effects. |

| Adverse & Toxic Effects | Prediction of potential toxicities (e.g., cytotoxicity, organ-specific toxicity). | Allows for early-stage risk assessment and prioritization of compounds. |

| Metabolism | Prediction of interactions with metabolic enzymes (e.g., Cytochrome P450 inhibition). | Provides insights into the compound's pharmacokinetic profile. |

Biological Disposition and Biotransformation Studies

Absorption and Distribution in Animal Models

Research conducted in rat models indicates that the intestinal absorption of 4,5-Dibromosalicylanilide following oral administration is limited. nih.gov In these studies, it was determined that only about 11% of the administered dose of this compound is absorbed into the systemic circulation. nih.gov The majority of the ingested compound is believed to pass through the gastrointestinal tract unabsorbed.

While specific quantitative data on the tissue distribution of this compound is not extensively detailed in the available literature, studies on related compounds offer some insights. For instance, research on 3,5-Dibromosalicylanilide, a structurally similar salicylanilide (B1680751), showed that after administration of a radiolabeled version of the compound, radioactivity was detected in various tissues. nih.gov These tissues included blood, kidney, liver, and fat, with detectable levels still present six days after dosing. nih.gov This suggests that once absorbed, salicylanilides may be distributed to a range of tissues. However, it is important to note that this data pertains to a related but distinct compound.

Table 1: Absorption of this compound in Rats

| Compound | Percentage of Oral Dose Absorbed | Animal Model |

|---|---|---|

| This compound | ~11% | Rat |

Metabolite Identification and Excretion Pathways

The biotransformation of this compound that is absorbed is primarily characterized by conjugation reactions. The parent molecule itself is the main substance that undergoes metabolic modification. nih.gov The primary identified metabolites are glucuronide and sulphate conjugates of this compound. nih.gov This indicates that the metabolic pathway for this compound largely involves the attachment of these water-soluble moieties to the parent structure, which facilitates its excretion from the body.

The excretion of the absorbed and metabolized this compound occurs through both urine and bile. nih.gov The conjugated metabolites, being more water-soluble than the parent compound, are readily eliminated from the body. The specific proportions excreted via the renal and biliary routes have been investigated, contributing to a clearer understanding of the compound's clearance from the system.

Table 2: Identified Metabolites and Excretion Products of this compound

| Parent Compound | Metabolite Type | Conjugate Moieties | Excretion Pathways |

|---|---|---|---|

| This compound | Conjugates of the parent molecule | Glucuronide, Sulphate | Urine, Bile |

Comparative Biotransformation with Related Salicylanilides

The metabolic profile of this compound becomes clearer when compared with other brominated salicylanilides. A study directly comparing this compound with 3,4',5-Tribromosalicylanilide (TBS) in rats highlighted significant differences in their biological disposition. nih.gov While this compound exhibited poor absorption, TBS was much more readily absorbed, with approximately 65% of the oral dose entering the systemic circulation. nih.gov Furthermore, the metabolism of TBS was more extensive, leading to the formation of two hydroxylated metabolites, which were then excreted as glucuronide and sulphate conjugates. nih.gov

In contrast, the biotransformation of 3,5-Dibromosalicylanilide also shows distinct characteristics. This compound is reported to be well absorbed and undergoes more extensive metabolism compared to this compound, being converted into several phenolic metabolites which are then conjugated with glucuronic acid and sulfate (B86663) before excretion. nih.gov These comparative studies underscore how the position and number of bromine substituents on the salicylanilide structure can significantly influence the degree of absorption and the extent and nature of metabolic transformations.

Table 3: Comparative Biotransformation of Brominated Salicylanilides in Rats

| Compound | Approximate Oral Absorption | Primary Metabolic Pathway |

|---|---|---|

| This compound | ~11% | Conjugation (glucuronidation and sulfation) of the parent molecule |

| 3,4',5-Tribromosalicylanilide | ~65% | Hydroxylation followed by conjugation |

| 3,5-Dibromosalicylanilide | Well absorbed | Formation of several phenolic metabolites followed by conjugation |

Formulation Science and Delivery Systems Research

Enhancement of Biological Activity through Formulation

The inherent lipophilicity and low aqueous solubility of 4,5-Dibromosalicylanilide present challenges to its biological activity by limiting its bioavailability. smolecule.com Formulation science offers various strategies to overcome these limitations, thereby enhancing its therapeutic and functional potential. Research into formulating salicylanilides, including this compound, has demonstrated that the choice of vehicle and the use of specific formulation technologies can significantly augment their biological effects. mdpi.comresearchgate.net

One key approach involves the use of specialized delivery systems. For instance, the antifungal activity of related brominated salicylanilides, dibromsalan (B1195951) and tribromsalan (B1683021), was significantly enhanced when formulated with a cationic vehicle, Miranol CS. mdpi.comresearchgate.net This suggests that the formulation's composition can directly influence the compound's interaction with microbial targets.

Nano-based delivery systems and the creation of water-soluble prodrugs are other sophisticated formulation strategies that have been explored for structurally related salicylanilides like niclosamide (B1684120) to improve their pharmacokinetic profiles. mdpi.com These approaches aim to increase solubility and systemic availability, which could be applicable to enhancing the biological activity of this compound in various applications. mdpi.comresearchgate.net

Furthermore, the solubility of brominated salicylanilides can be markedly increased in common alcoholic solvents by the addition of an alkanolamine. google.com This improved solubility can be crucial for developing effective dissolved-state formulations such as shampoos and deodorants. google.com The use of cyclodextrins has also been proposed as a method to counter the hydrophobicity of salicylanilides, potentially leading to increased solubility and bioavailability. mdpi.com

The following table summarizes research findings on how formulation can enhance the biological activity of salicylanilides.

| Formulation Strategy | Effect on Salicylanilide (B1680751) | Observed Outcome | Reference(s) |

| Cationic Vehicle (Miranol CS) | Enhanced antifungal activity of dibromsalan and tribromsalan against Aspergillus niger, Candida albicans, and Pityrosporum ovale. | Significant enhancement of antifungal properties. | mdpi.comresearchgate.net |

| Alkanolamine in Alcoholic Solvent | Increased solubility of brominated salicylanilides. | Facilitates incorporation into liquid formulations. | google.com |

| Nano-based Delivery Systems | Improved pharmacokinetics of niclosamide. | Potential for enhanced systemic efficacy. | mdpi.com |

| Cyclodextrin Complexation | Counteracted hydrophobicity. | Potential for increased solubility and bioavailability. | mdpi.com |

Strategies for Incorporation into Materials and Compositions

The effective incorporation of this compound into various materials and compositions is critical for its practical application as a functional agent, such as an antimicrobial or preservative. Due to its low water solubility, strategies often focus on solubilization or creating stable dispersions within the final product matrix. smolecule.comgoogle.com

In the context of oral care products, such as mouthwashes, this compound has been included as a noncationic antibacterial agent. googleapis.comgoogle.com.na Its incorporation into a vehicle comprising water and a nontoxic alkyl mono- or di-hydric alcohol, which acts as a solvent, allows for a completely dissolved state, even with a high water-to-alcohol ratio. googleapis.com This is advantageous for achieving substantial antiplaque effectiveness. googleapis.com Such compositions may also include other adjuvants like whitening agents and preservatives. googleapis.com

For topical applications, formulation as a cream, lotion, ointment, or gel is a common strategy. google.com The compound can be microencapsulated, for instance in liposomes, to target delivery to the skin or hair follicles. google.com The concentration in such topical formulations can range from 0.05% to 5% w/v. google.com Another approach for topical delivery involves formulating the salicylanilide as a non-aqueous gel, potentially with a gel-forming agent and polyethylene (B3416737) glycol (PEG). google.com However, it is noted that PEGs of high molecular weight might inhibit the antibacterial activity of some noncationic agents. googleapis.com

The incorporation of salicylanilides into polymeric materials has also been explored. This can involve grafting the compound onto a hydrophilic polymer, which can alter the properties of the material and potentially provide a sustained release of the active agent. researchgate.net Additionally, long-acting parasiticidal compositions have been developed containing a salicylanilide compound, a polymeric species like polyvinylpyrrolidone, and a solvent such as glycerol (B35011) formal or propylene (B89431) glycol. google.comgoogle.com The polymer in such formulations can improve the bioavailability of the salicylanilide. google.com

Environmental Fate and Degradation Studies

Xenobiotic Metabolism Research

Research into the xenobiotic metabolism of 4,5-Dibromosalicylanilide (DBS) has provided insights into its behavior within living organisms. A key study investigating the disposition and metabolism of DBS, alongside 3,4′,5-tribromosalicylanilide (TBS), was conducted in rats after oral administration.

Following absorption, the primary metabolic pathway for this compound involves conjugation reactions. The absorbed portion of DBS is predominantly excreted in the form of glucuronide and sulphate conjugates of the parent molecule. dtu.dknih.gov This indicates that the core structure of this compound remains largely intact, with conjugation facilitating its elimination from the body. The study did not detect hydroxylated metabolites for DBS, which was in contrast to the metabolism of TBS where hydroxylation was a key transformation step. dtu.dk The anilide bond in the related compound TBS was found to be stable in vivo, suggesting a similar stability for the anilide bond in this compound. dtu.dk

Table 1: Metabolic Profile of this compound in Rats

| Parameter | Finding | Reference |

| Absorption Rate | Approximately 11% of the oral dose is absorbed. | dtu.dknih.gov |

| Primary Metabolites | Glucuronide and sulphate conjugates of the parent compound. | dtu.dknih.gov |

| Metabolic Pathway | Primarily conjugation of the parent molecule. | dtu.dknih.gov |

| Anilide Bond Stability | The anilide bond is suggested to be stable in vivo. | dtu.dk |

Emerging Research Directions and Future Perspectives

Development of Novel Analogs as Lead Compounds

The salicylanilide (B1680751) scaffold, characterized by two aromatic rings linked by an amide bond, serves as a versatile template for the development of new lead compounds. Research has shown that the biological activity of these molecules can be finely tuned by modifying the substituents on both the salicylic (B10762653) acid and aniline (B41778) rings.

Specifically, the presence of halogen atoms at positions 4 and 5 of the salicylic acid moiety has been identified as a critical factor for certain biological activities. nih.gov The development of novel analogs of 4,5-Dibromosalicylanilide often involves the synthesis of a series of related compounds with varied substitution patterns. These efforts aim to optimize properties such as potency, selectivity, and pharmacokinetic profiles. For instance, a study focused on the synthesis of novel salicylanilides from 4,5-dihalogenated salicylic acids demonstrated that these compounds exhibit significant antitubercular activity. nih.gov The research highlighted that dihalogenated derivatives showed activity in a narrow micromolar range, which was comparable to their most active monohalogenated counterparts. nih.gov

The table below summarizes the antitubercular activity of selected dihalogenated salicylanilide analogs:

| Compound ID | Substituents on Aniline Ring | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (μM) |

| Analog 1 | 4-chloro | 1.5 |

| Analog 2 | 3,5-dichloro | 2.0 |

| Analog 3 | 4-trifluoromethyl | 1.0 |

| Analog 4 | 3-chloro-4-fluoro | 1.8 |

This data is illustrative and based on findings related to dihalogenated salicylanilides. nih.gov

These findings underscore the potential of using this compound as a starting point for generating new lead compounds with improved therapeutic potential. Future research will likely focus on expanding the library of analogs and employing computational modeling to predict their activity and guide synthetic efforts.

Repurposing Strategies in Antimicrobial and Antiparasitic Research

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and efficient avenue for drug discovery. Salicylanilides, including this compound and its analogs, have been a focus of such strategies, particularly in the fields of antimicrobial and antiparasitic research.

The well-established safety and pharmacokinetic profiles of some salicylanilides make them attractive candidates for repurposing. Their known mechanisms of action, such as the uncoupling of oxidative phosphorylation, are relevant to combating a variety of pathogens. Research has demonstrated the potential of salicylanilide derivatives against a range of microbes and parasites. For example, studies on dihalogenated salicylanilides have confirmed their activity against multidrug-resistant strains of Mycobacterium tuberculosis, with some compounds inhibiting growth at low micromolar concentrations. nih.gov

The broad-spectrum activity of this class of compounds suggests that this compound could be investigated for its efficacy against other infectious agents. Future repurposing efforts may involve high-throughput screening of this compound and similar compounds against diverse panels of bacteria, fungi, and parasites to identify new therapeutic opportunities.

Applications in Material Science Research

While the primary focus of research on this compound has been in the biomedical field, the structural features of salicylanilides suggest potential applications in material science. The aromatic rings and the amide linkage provide a rigid backbone that can be functionalized to create polymers or molecular assemblies with interesting properties.

Currently, there is limited specific research available on the direct application of this compound in material science. However, the broader class of anilides and aromatic diamides are known to form organized structures through hydrogen bonding, which can lead to the formation of liquid crystals, gels, and other functional materials. The bromine atoms on the this compound molecule could also be utilized for further chemical modifications, such as in cross-coupling reactions to create larger polymeric structures.

Future research in this area could explore the self-assembly properties of this compound derivatives or their incorporation into polymer backbones to create materials with specific thermal, optical, or electronic properties.

Advanced Methodological Approaches in this compound Research

Modern drug discovery and development heavily rely on advanced methodological approaches to accelerate the identification and optimization of lead compounds. In the context of this compound research, these methods are crucial for understanding its mechanism of action and for designing more effective analogs.

Computational modeling and simulation are powerful tools for studying the interactions between small molecules like this compound and their biological targets. Techniques such as molecular docking can predict the binding orientation of the compound within the active site of a protein, providing insights into the structural basis of its activity. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of a series of analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Advanced analytical techniques are also essential for the characterization of this compound and its analogs. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm the chemical structure and purity of synthesized compounds. X-ray crystallography can provide detailed information about the three-dimensional structure of the molecule and its interactions with target proteins at an atomic level.

The integration of these advanced methodologies will undoubtedly play a pivotal role in the future research and development of this compound-based compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 4,5-Dibromosalicylanilide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Begin by reviewing literature on brominated salicylanilides to identify common synthetic pathways (e.g., bromination of salicylanilide precursors). Use controlled experiments to test variables like temperature, solvent polarity, and catalyst ratios. Employ statistical methods (e.g., Design of Experiments, ANOVA) to optimize yield and purity. Record raw data meticulously, including reaction times and spectral validation (e.g., NMR, IR) to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Prioritize nuclear magnetic resonance (NMR) for structural elucidation, focusing on H and C spectra to confirm bromine substitution patterns. Pair with mass spectrometry (MS) for molecular weight validation. For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection. Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct systematic reviews to identify variables causing discrepancies (e.g., assay protocols, bacterial strains). Replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing). Use meta-analysis to quantify effect sizes and heterogeneity. Address confounding factors (e.g., solvent choice, compound stability) through stability studies under varying pH/temperature. Triangulate findings with orthogonal assays (e.g., fluorescence-based vs. colony-counting methods) .

Q. What advanced computational methods are suitable for modeling the interaction of this compound with biological targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., bacterial enoyl-ACP reductase). Validate predictions using molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time. Cross-correlate results with experimental mutagenesis data to identify critical residues. For QSAR studies, curate datasets with consistent bioactivity metrics and apply machine learning models (e.g., random forests) to predict structural optimizations .

Q. How should researchers design experiments to investigate the environmental persistence of this compound?

- Methodological Answer : Simulate environmental conditions (e.g., aqueous hydrolysis, UV exposure) using OECD guidelines. Quantify degradation products via LC-MS/MS and monitor half-lives. Compare degradation pathways across matrices (e.g., soil vs. water) using kinetic modeling. For ecotoxicity, use standardized test organisms (e.g., Daphnia magna) and apply dose-response analysis to calculate LC values. Ensure data transparency by publishing raw chromatograms and validation parameters .

Methodological Frameworks

Q. What frameworks ensure rigor in formulating research questions about this compound?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For mechanistic studies, use PICO (Population: microbial targets; Intervention: compound concentration; Comparison: control agents; Outcome: MIC values). For environmental studies, align with ICH Q2(R1) guidelines for analytical validation. Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .

Q. How can researchers address ethical challenges in handling this compound, given its potential toxicity?

- Answer : Follow institutional biosafety protocols (e.g., BSL-2 containment for antimicrobial assays). Use in silico toxicity prediction tools (e.g., ProTox-II) to prioritize in vitro testing. Disclose disposal methods in publications to ensure environmental compliance. For animal studies, adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC values. Report 95% confidence intervals and assess goodness-of-fit (e.g., R, residual plots). For high-throughput data, apply false discovery rate (FDR) corrections. Visualize trends using heatmaps or 3D surface plots to highlight synergistic/antagonistic effects .

Q. How should contradictory stability data be reported in publications?

- Answer : Clearly document experimental conditions (e.g., buffer composition, light exposure). Use accelerated stability studies to identify degradation triggers. Discuss limitations in the "Results" section and propose mechanistic hypotheses (e.g., radical-mediated vs. hydrolytic degradation). Provide raw data in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.